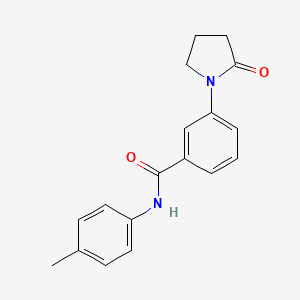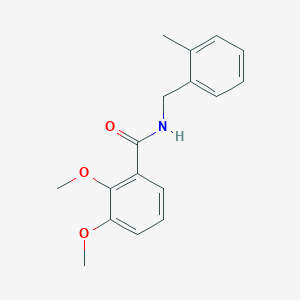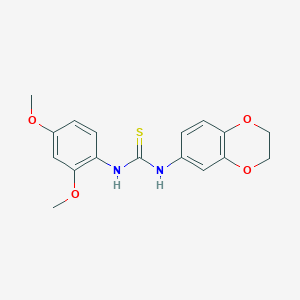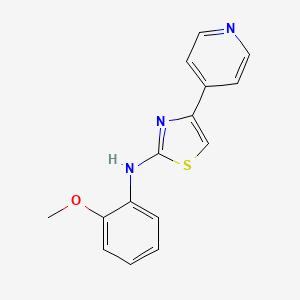
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the acrylamide family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. It has been reported to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, it has been shown to activate the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2, MMP-9, and topoisomerase II. Additionally, it has been reported to induce the expression of various genes, such as p53 and Bax, which are involved in apoptosis. Moreover, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT.
实验室实验的优点和局限性
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various diseases, which makes it a potential candidate for drug discovery. Additionally, this compound has been reported to exhibit low toxicity in vitro, which makes it a safe option for further studies. However, one of the limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Moreover, its precise mechanism of action is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the study of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential applications in drug discovery. This compound has shown promising results in various scientific research applications, and further studies are needed to determine its efficacy and safety in vivo. Additionally, future studies should focus on elucidating its precise mechanism of action, which will provide insight into its potential therapeutic targets. Moreover, the development of novel synthetic methods for this compound will improve its solubility and bioavailability, which will facilitate its administration in vivo.
合成方法
The synthesis of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 4-fluoroacetophenone, 2-amino-5-methylthiazole, and 4-phenylthiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c1-13-18(15-5-3-2-4-6-15)22-19(24-13)21-17(23)12-9-14-7-10-16(20)11-8-14/h2-12H,1H3,(H,21,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPENXZLRELZAQV-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)



![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)